molecular formula C7H5BrF3NO2 B12327145 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine

5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine

Cat. No.: B12327145
M. Wt: 272.02 g/mol
InChI Key: ZIRQMSATOVKLOR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO2 and a molecular weight of 272.02 g/mol It is a pyridine derivative, characterized by the presence of bromine, methoxy, and trifluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution would yield a different substituted pyridine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups.

Properties

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272.02 g/mol

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H5BrF3NO2/c1-13-6-5(14-7(9,10)11)2-4(8)3-12-6/h2-3H,1H3

InChI Key

ZIRQMSATOVKLOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)OC(F)(F)F

Origin of Product

United States

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